N-cyclopropyl-2-(2,6-dimethylmorpholin-4-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(2,6-dimethylmorpholin-4-yl)acetamide is an organic compound with the molecular formula C11H20N2O2 It is characterized by the presence of a cyclopropyl group attached to an acetamide moiety, which is further substituted with a 2,6-dimethylmorpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2,6-dimethylmorpholin-4-yl)acetamide typically involves the reaction of cyclopropylamine with 2-(2,6-dimethylmorpholin-4-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2,6-dimethylmorpholin-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-2-(2,6-dimethylmorpholin-4-yl)acetic acid.
Reduction: Formation of N-cyclopropyl-2-(2,6-dimethylmorpholin-4-yl)ethylamine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-2-(2,6-dimethylmorpholin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2,6-dimethylmorpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,6-dimethylmorpholin-4-yl)acetamide
- N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide
- N-(2-hydroxy-2-phenylpropyl)-2-(o-tolyloxy)acetamide
Uniqueness
N-cyclopropyl-2-(2,6-dimethylmorpholin-4-yl)acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclopropyl-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8-5-13(6-9(2)15-8)7-11(14)12-10-3-4-10/h8-10H,3-7H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZHAXRADOOMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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